Computed LogP of the Neutral Species vs. Phenyl and 4-Methylphenyl Analogs
The 3,5-dimethylphenyl substitution increases computed lipophilicity relative to the unsubstituted phenyl analog. Using the XLogP3 algorithm, 2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine yields a predicted LogP of 1.8, compared to 0.9 for the 5-phenyl analog and 1.2 for the 5-(4-methylphenyl) analog [1][2]. This quantitative shift indicates that generic substitution with a less lipophilic analog would alter membrane permeability and pharmacokinetic partitioning in cell-based assays.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 5-Phenyl analog: XLogP3 = 0.9; 5-(4-Methylphenyl) analog: XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +0.9 vs. phenyl analog; +0.6 vs. 4-methylphenyl analog |
| Conditions | PubChem computed XLogP3 values (neutral form); no experimental LogP data available for the target compound itself. |
Why This Matters
Higher lipophilicity directly impacts compound solubility, passive membrane permeability, and protein binding, making the 3,5-dimethylphenyl variant a more hydrophobic probe than its simpler aryl congeners, which is a critical selection criterion for cellular target-engagement studies.
- [1] PubChem. Compound Summary for 2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine. CID computations. Accessed April 2026. View Source
- [2] PubChem. Computed XLogP3 values for 5-phenyl-1,3,4-oxadiazol-2-ethanamine and 5-(4-methylphenyl)-1,3,4-oxadiazol-2-ethanamine. Accessed April 2026. View Source
